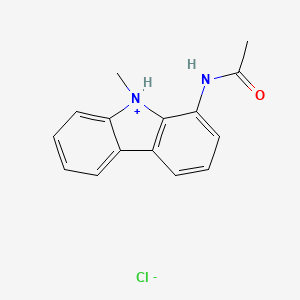
1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a phenylindole core substituted with a bis(dimethylamino)ethyl group and a chlorine atom. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
準備方法
The synthesis of 1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the Phenylindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring.
Substitution Reactions: The phenylindole core is then subjected to substitution reactions to introduce the chlorine atom at the 5-position.
Introduction of the Bis(dimethylamino)ethyl Group: This step involves the reaction of the substituted phenylindole with bis(dimethylamino)ethylamine under controlled conditions to form the desired product.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the bis(dimethylamino)ethyl group.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.
作用機序
The mechanism of action of 1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The bis(dimethylamino)ethyl group enhances its binding affinity and specificity, while the chlorine atom and phenylindole core contribute to its overall stability and reactivity.
類似化合物との比較
1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride can be compared with other similar compounds, such as:
1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole: The non-dihydrochloride form, which has lower solubility and stability.
1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole: Lacks the chlorine atom, resulting in different reactivity and biological activity.
1-(Bis(2-(dimethylamino)ethyl)amino)-5-bromo-3-phenylindole: Contains a bromine atom instead of chlorine, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride form, which enhances its solubility and stability, making it suitable for a wide range of applications.
特性
CAS番号 |
74758-20-6 |
|---|---|
分子式 |
C22H31Cl3N4 |
分子量 |
457.9 g/mol |
IUPAC名 |
2-[(5-chloro-3-phenylindol-1-yl)-[2-(dimethylazaniumyl)ethyl]amino]ethyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C22H29ClN4.2ClH/c1-24(2)12-14-26(15-13-25(3)4)27-17-21(18-8-6-5-7-9-18)20-16-19(23)10-11-22(20)27;;/h5-11,16-17H,12-15H2,1-4H3;2*1H |
InChIキー |
IVZVRJBXWKUADE-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CCN(CC[NH+](C)C)N1C=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)
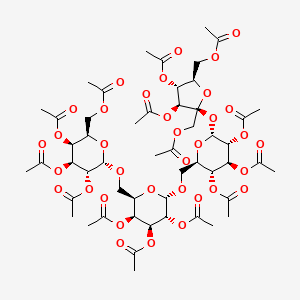

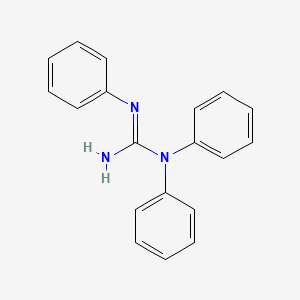
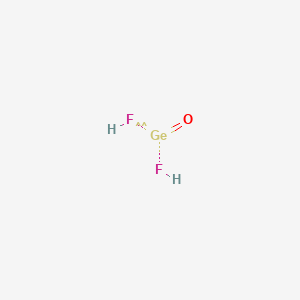
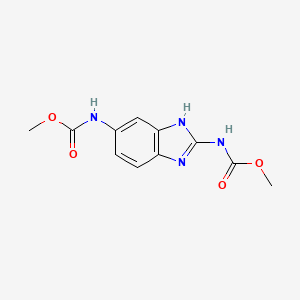
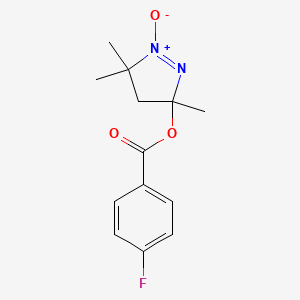
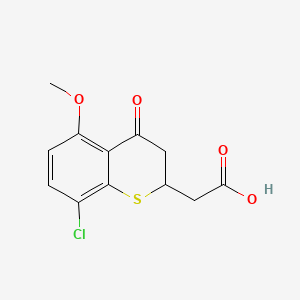
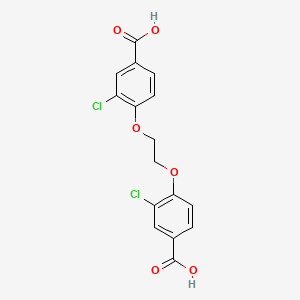
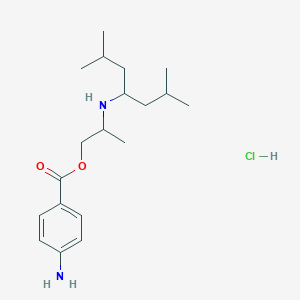
![[2-(Carbamoylamino)phenoxy]acetic acid](/img/structure/B13767101.png)

